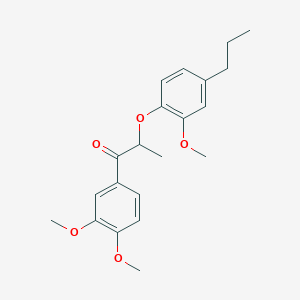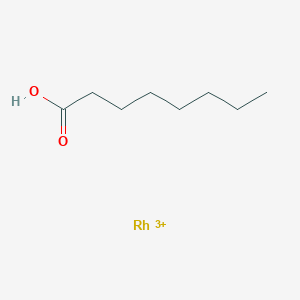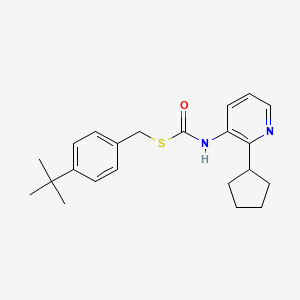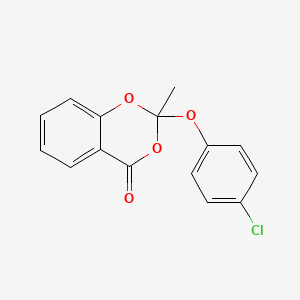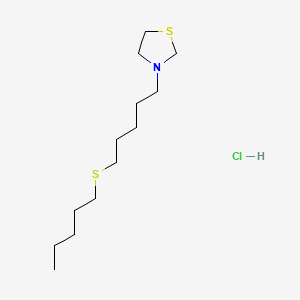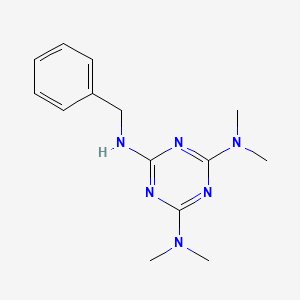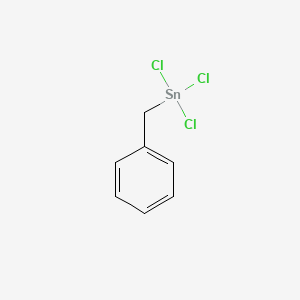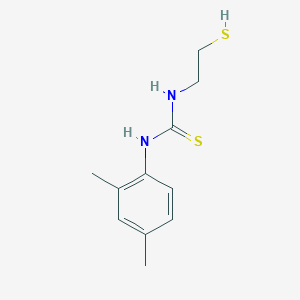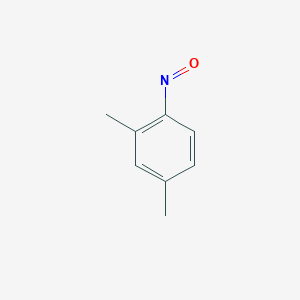![molecular formula C10H12O B14658291 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one CAS No. 37939-82-5](/img/structure/B14658291.png)
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one is a chemical compound known for its unique bicyclic structure. This compound is part of the norbornene family, which is characterized by a bicyclo[2.2.1]heptane framework. The presence of a propan-2-ylidene group and a ketone functional group at specific positions on the bicyclic structure makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or its derivatives.
Functional Group Introduction: The propan-2-ylidene group is introduced through a series of reactions, including alkylation or condensation reactions.
Ketone Formation: The ketone functional group is introduced via oxidation reactions using reagents such as chromium trioxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amine derivatives.
Applications De Recherche Scientifique
7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Shares a similar bicyclic structure but lacks the propan-2-ylidene group.
Bicyclo[2.2.1]hept-5-en-2-ol: Contains a hydroxyl group instead of a ketone.
Bicyclo[2.2.1]hept-2-en-7-ol: Another derivative with a different functional group arrangement.
Uniqueness
The presence of the propan-2-ylidene group and the specific positioning of the ketone functional group make 7-(Propan-2-ylidene)bicyclo[221]hept-5-en-2-one unique
Propriétés
Numéro CAS |
37939-82-5 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
7-propan-2-ylidenebicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C10H12O/c1-6(2)10-7-3-4-8(10)9(11)5-7/h3-4,7-8H,5H2,1-2H3 |
Clé InChI |
DMDVEZKZRLZEJI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2CC(=O)C1C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


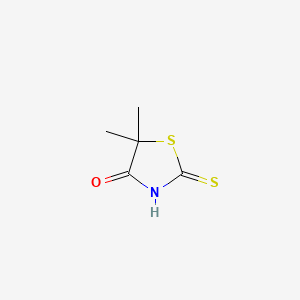
![2,5-Dioxabicyclo[2.2.0]hexane](/img/structure/B14658227.png)

